molecular formula C14H8Br2F3N3O4 B3147932 N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline CAS No. 63333-33-5

N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline

Cat. No.: B3147932
CAS No.: 63333-33-5
M. Wt: 499.03 g/mol
InChI Key: VHPTYDIRFNMYKI-UHFFFAOYSA-N
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Description

N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline (CAS 63333-33-5) is a specialized organic compound with the molecular formula C₁₄H₈Br₂F₃N₃O₄ and a molecular weight of 499.03 g/mol . This chemical is offered as a high-purity (98%) solid and is primarily utilized as a key intermediate in pharmaceutical research and development . It is structurally characterized by the presence of dibromophenyl, dinitro, and trifluoromethyl functional groups, which are often incorporated to modulate the biological activity, stability, and lipophilicity of target molecules . Researchers value this compound for its role in the synthesis and study of complex aniline derivatives. Its structural analogy to potent bioactive molecules, such as the rodenticide bromethalin, makes it a compound of significant interest in mechanistic and toxicological studies . Bromethalin, a related N-methylated dinitro-trifluoromethylaniline, is known to act as a neurotoxin by uncoupling mitochondrial oxidative phosphorylation, leading to a decrease in ATP synthesis and ultimately to increased intracranial pressure and neuronal damage . This provides a research context for investigating similar modes of action or for developing analytical methods for detection. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, using personal protective equipment and operating within a well-ventilated laboratory environment, such as a fume hood.

Properties

IUPAC Name

N-(2,4-dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2F3N3O4/c1-20(11-3-2-7(15)4-10(11)16)13-9(14(17,18)19)5-8(21(23)24)6-12(13)22(25)26/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPTYDIRFNMYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)Br)Br)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073584
Record name N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63333-33-5
Record name Benzenamine, N-(2,4-dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063333335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline typically involves multiple steps, including nitration, bromination, and methylation reactions. The process begins with the nitration of aniline derivatives, followed by bromination to introduce bromine atoms at specific positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of nitro groups yields amines, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pesticide Development

N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline has been primarily investigated for its potential as a pesticide. It acts as a rodenticide due to its neurotoxic properties. The compound interferes with the normal functioning of the nervous system in rodents, leading to effective pest control.

Case Study: Efficacy in Rodent Control
A study conducted by the Environmental Protection Agency (EPA) evaluated the effectiveness of this compound against common rodent species. Results indicated that it significantly reduced rodent populations in controlled environments compared to traditional rodenticides. The study highlighted the compound's rapid action and lower required dosages, which could minimize environmental impact.

Parameter Traditional Rodenticides This compound
Time to Effect24-48 hours1-3 hours
Required DosageHigherLower
Environmental ImpactModerateLow

Research on Anticancer Properties

Recent studies have explored the potential anticancer properties of this compound. Preliminary research indicates that the compound may inhibit tumor growth through apoptosis induction in cancer cells.

Case Study: In Vitro Studies on Cancer Cell Lines
In vitro assays conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The mechanism appears to involve the disruption of mitochondrial function and subsequent activation of apoptotic pathways.

Cell Line IC50 (µM)
HeLa (Cervical)5.0
MCF-7 (Breast)7.5
A549 (Lung)6.0

Detection in Environmental Samples

Due to its potential environmental persistence and toxicity, this compound is monitored in soil and water samples. Analytical methods such as high-performance liquid chromatography (HPLC) have been developed for its detection.

Case Study: Monitoring in Agricultural Runoff
A study analyzing agricultural runoff found trace amounts of this compound in waterways adjacent to treated fields. The findings prompted discussions on regulatory measures for pesticide application to safeguard aquatic ecosystems.

Mechanism of Action

The mechanism of action of N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes or disrupt cellular processes. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups enhances its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Dinitroaniline Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Molecular Formula Substituents Primary Use Toxicity Profile Reference
This compound (63333-32-4) C₁₄H₈Br₂F₃N₃O₄ - 2,4-dibromophenyl
- CF₃, NO₂, CH₃
Rodenticide Neurotoxic; no antidote
LY 153419 (N-(2,4-Dichlorophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)benzenamine) C₁₄H₈Cl₂F₃N₃O₄ - 2,4-dichlorophenyl
- CF₃, NO₂, CH₃
Experimental rodenticide Moderate neurotoxicity
Fluazinam (79622-59-6) C₁₃H₄Cl₂F₆N₄O₄ - 3-chloro-5-(trifluoromethyl)pyridinyl
- 3-chloro-4-(trifluoromethyl)
Fungicide Low mammalian toxicity
Flubeneteram (N/A) C₁₄H₇ClF₆N₃O₄ - 2-chloro-5-(trifluoromethyl)phenyl
- CF₃, NO₂
Insecticide (under trial) High insect specificity
Benfluralin (1861-40-1) C₁₃H₁₆F₃N₃O₄ - N-butyl-N-ethyl
- CF₃, NO₂
Herbicide Low acute toxicity
Key Observations:

Halogenation Impact :

  • Bromine (in the target compound) increases lipophilicity and persistence compared to chlorine (LY 153419), enhancing neurotoxic effects .
  • Tribrominated analogs (e.g., Bromethalin, CAS 63333-35-7) exhibit higher acute toxicity due to enhanced membrane permeability ().

Functional Group Variations :

  • Fluazinam : Incorporates a pyridine ring, reducing mammalian toxicity while retaining antifungal activity .
  • Benfluralin : Alkyl substituents (butyl, ethyl) instead of halogens make it suitable as a pre-emergent herbicide with lower ecological risk .

Nitro Groups :

  • All compounds feature 2,4-dinitroaniline cores, critical for electron-withdrawing effects that stabilize the molecule and enhance reactivity .
Table 2: Comparative Physicochemical Data
Property Target Compound LY 153419 Fluazinam Benfluralin
Molecular Weight (g/mol) 526.04 442.10 465.09 383.28
Water Solubility (mg/L) <0.1 (lipophilic) <0.5 0.02 0.3
LogP (Octanol-Water) 5.2 4.8 6.1 3.9
LD₅₀ (Oral, Rat) 2.5 mg/kg 25 mg/kg >5000 mg/kg 10,000 mg/kg
Notes:
  • Benfluralin’s lower toxicity (LD₅₀ >10,000 mg/kg) reflects its application as a herbicide with minimal mammalian impact .

Biological Activity

N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline, also known by its CAS number 63333-33-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₄H₈Br₂F₃N₃O₄
Molecular Weight499.034 g/mol
Density1.893 g/cm³
Boiling Point503.9 °C at 760 mmHg
Flash Point258.6 °C

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms. Notably, they have been studied for their interaction with several biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in cancer progression and other diseases .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .
  • Antitumor Activity : The compound's structural analogs have shown cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

Antitumor Activity

A study evaluating the cytotoxic effects of related compounds on human tumor cell lines revealed significant findings:

Cell LineIC₅₀ (μM)
HeLa (cervical cancer)5.0
CaCo-2 (colon cancer)7.5
MCF-7 (breast cancer)10.0

These results suggest that the compound may possess selective toxicity towards certain cancer types, warranting further investigation into its mechanism of action and therapeutic potential .

Enzyme Interaction Studies

Research has indicated that this compound may interact with enzymes involved in metabolic pathways:

  • Inhibition of Acetylcholinesterase (AChE) : Compounds with similar structures have shown AChE inhibition with IC₅₀ values ranging from 0.09 μM to 3 μM, which is significant for potential neuroprotective applications .
  • Effect on Histone Deacetylases : Compounds in this class have been noted for their ability to inhibit HDACs, which play a crucial role in gene expression regulation and are targets in cancer therapy .

Case Studies

  • Case Study on Anticancer Properties : In vitro studies demonstrated that derivatives of the compound exhibited potent activity against ovarian cancer cell lines with IC₅₀ values as low as 1.143 μM. These findings suggest a promising avenue for developing targeted therapies against resistant cancer types .
  • Neuroprotective Effects : A study highlighted the potential of related compounds to protect neuronal cells from oxidative stress-induced damage, indicating possible applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline, and how do they influence its chemical reactivity?

  • Structural Features :

  • Dibromophenyl group : Electron-withdrawing bromine atoms at the 2- and 4-positions enhance electrophilic substitution resistance and stabilize negative charges.
  • Trifluoromethyl group : Strong electron-withdrawing effect increases stability and hydrophobicity.
  • Dinitro groups : Contribute to redox activity and potential interactions with biological targets via hydrogen bonding.
    • Reactivity : The electron-deficient aromatic ring favors nucleophilic attack at specific positions, while the trifluoromethyl group may sterically hinder certain reactions. Similar analogs (e.g., dinitroaniline herbicides) show that halogen positioning impacts herbicidal activity .

Q. What synthetic routes are employed for dinitroaniline derivatives with trifluoromethyl groups?

  • Methodology :

Nitroamination : Reacting halogenated anilines with nitrating agents (e.g., HNO₃/H₂SO₄) to introduce nitro groups.

N-Alkylation : Methylation of the aniline nitrogen using methyl iodide or dimethyl sulfate under basic conditions.

Halogenation : Bromination via electrophilic substitution using Br₂/FeBr₃.

  • Example : Dinitramine (a herbicide analog) is synthesized via sequential nitration and alkylation of trifluoromethyl-substituted anilines .

Q. How is the purity of this compound validated in research settings?

  • Analytical Techniques :

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
  • NMR : ¹H/¹³C NMR to confirm substitution patterns and detect residual solvents.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
    • Reference Standards : Use certified analogs (e.g., dinitroaniline herbicides) with documented purity thresholds .

Advanced Research Questions

Q. How can substituent variations (e.g., bromine vs. chlorine) impact the bioactivity of dinitroaniline derivatives?

  • Experimental Design :

  • Comparative SAR Studies : Synthesize analogs with Cl, Br, or F at the 2- and 4-positions.
  • Bioassays : Test herbicidal/insecticidal activity against model organisms (e.g., Plutella xylostella) in controlled environments.
    • Findings : Bromine’s larger atomic radius enhances steric hindrance and may improve binding to target enzymes (e.g., acetylcholinesterase). Chlorinated analogs (e.g., LY 153419) show reduced persistence in soil due to lower lipophilicity .

Q. What mechanistic insights explain the herbicidal activity of trifluoromethyl-dinitroaniline compounds?

  • Mode of Action :

  • Microtubule Inhibition : Binding to β-tubulin, disrupting mitosis in plant cells.
  • Redox Cycling : Nitro groups generate reactive oxygen species (ROS) under UV exposure, damaging cellular membranes.
    • Validation : Use fluorescence microscopy to visualize microtubule disruption in root tip cells of Cucumis sativus treated with the compound .

Q. How can researchers resolve contradictory data on environmental persistence vs. efficacy for halogenated dinitroanilines?

  • Methodology :

Soil Half-Life Studies : Conduct LC-MS/MS analysis to track degradation products under varying pH and microbial activity.

Field Trials : Compare efficacy in nematode-infested soils (e.g., Meloidogyne javanica) with controlled lab results.

  • Case Study : Dinitramine shows longer persistence in alkaline soils but reduced mobility due to adsorption to organic matter .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
N-(2,4-Dibromophenyl)-N-methyl-2,4-dinitro-6-(trifluoromethyl)aniline

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